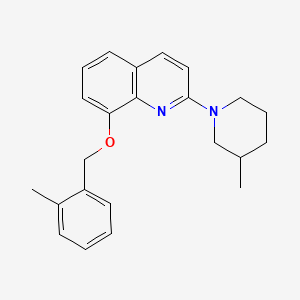
8-((2-Methylbenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-((2-Methylbenzyl)oxy)-2-(3-methylpiperidin-1-yl)quinoline is a chemical compound that has been used in scientific research for its potential therapeutic properties. This compound is also known as MBPQ and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis and Molecular Structures
- Novel Ru(II) complexes were synthesized with bidentate ligands derived from quinoline-2-carboxylic acid. These complexes demonstrated catalytic efficiency in the oxidation of benzyl alcohol to benzaldehyde, with the best results obtained using one specific complex, highlighting their potential as catalysts in chemical reactions (Dayan, Tercan & Özdemir, 2016).
Reactivity and Coordination
- The reactivity of a bifunctional ambiphilic molecule related to quinoline was studied, revealing rapid hydrolysis compared to other triorganoboranes. It demonstrated unique interactions with water, leading to the formation of specific compounds, and coordinated with metals like Cu(I), Ag(I), and Pd(II), forming complexes with distinct geometries and bonding, suggesting its potential in creating complex molecular structures (Son, Pudenz & Hoefelmeyer, 2010).
Functionalized Quinolines Synthesis
- A base-promoted, regioselective synthesis method for highly functionalized quinolines was developed. This method is notable for its tolerance of a wide variety of functional groups and its application to various substrates, demonstrating versatility in synthesizing complex quinoline derivatives (Saunthwal, Patel & Verma, 2016).
Chemical Behavior and Applications
Chemical Reactivity and Applications
- The study explored the synthesis of α-aminonitrile derivatives with a quinoline subunit, presenting novel synthetic pathways and the potential for diverse chemical applications. X-ray structures were provided for some compounds, aiding in understanding their molecular structure and potential reactivity (Ladraa, Berrée & Bouraiou et al., 2013).
- Novel quinoline analogs were synthesized, showcasing the versatility of quinoline derivatives in forming complex structures with potential applications in various chemical contexts (Csomós, Fodor & Bernáth et al., 2008).
Antioxidant and Antibacterial Properties
- The study synthesized coumarin-fused quinolines and tested their antioxidant properties. These compounds showed promise in trapping radicals and inhibiting DNA oxidation, indicating their potential therapeutic applications (Xi & Liu, 2015).
- Several quinoline derivatives were synthesized and evaluated for their antibacterial activity against various bacterial strains. This highlights the potential of quinoline derivatives in developing new antibacterial agents (Singh, Kumar & Kumar et al., 2010).
Propriétés
IUPAC Name |
8-[(2-methylphenyl)methoxy]-2-(3-methylpiperidin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O/c1-17-7-6-14-25(15-17)22-13-12-19-10-5-11-21(23(19)24-22)26-16-20-9-4-3-8-18(20)2/h3-5,8-13,17H,6-7,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPLAJNNCYFPPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC4=CC=CC=C4C)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

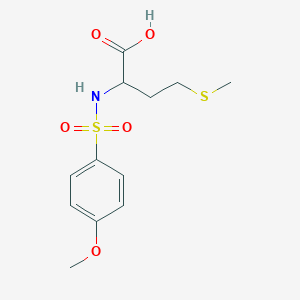
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2638300.png)
![4-(3,3-Difluoroazetidin-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2638301.png)
![5-methyl-7-(4-(2-(methylthio)benzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2638302.png)
![2-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]pentylamino]-2-oxoacetic acid](/img/structure/B2638303.png)
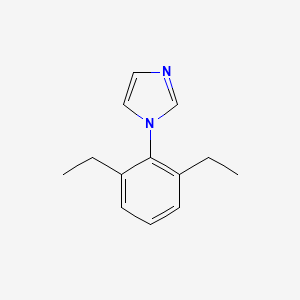
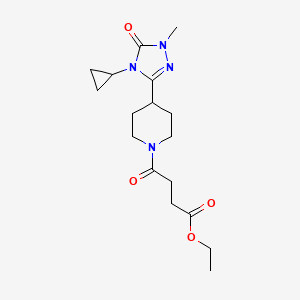
![4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide](/img/structure/B2638308.png)
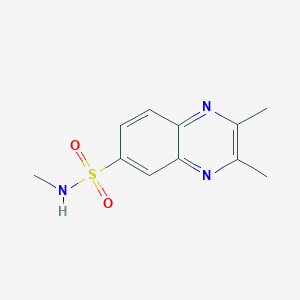
![2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2638311.png)
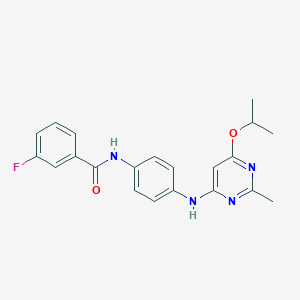
![N-[5-ethyl-3-[(4-fluorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]thiophen-2-yl]benzamide](/img/structure/B2638316.png)

![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethanol](/img/structure/B2638319.png)